N-(2,3-dichlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
Overview
Description
N-(2,3-dichlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide is a useful research compound. Its molecular formula is C13H12Cl2N2O3 and its molecular weight is 315.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.0224976 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
To provide some context based on the results:
Chlorophenols in Environmental Research
Chlorophenols, like the dichlorophenyl group in the compound you mentioned, are often studied in environmental sciences due to their role as precursors to more harmful compounds like dioxins during combustion processes. They are typically associated with waste incineration and pesticide applications, posing potential risks to ecosystems and human health due to their toxicity and persistence in the environment (Peng et al., 2016).
Propofol in Medical Research
Although not directly related to your query, propofol is another compound that has been extensively studied, particularly in the field of anesthesiology. It is known for its rapid onset and recovery properties, making it a popular choice for sedation. However, its use is associated with risks, especially when administered at high doses for prolonged periods, leading to conditions like Propofol Infusion Syndrome (Fodale & Monaca, 2008).
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c14-8-2-1-3-9(13(8)15)16-10(18)6-7-17-11(19)4-5-12(17)20/h1-3H,4-7H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZJMYENQUCTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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